molecular formula C23H28O12 B017959 Mycophenolic acid glucuronide CAS No. 31528-44-6

Mycophenolic acid glucuronide

货号: B017959
CAS 编号: 31528-44-6
分子量: 496.5 g/mol
InChI 键: BYFGTSAYQQIUCN-HGIHDBQLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 麦可酚酸葡糖醛酸酯的合成涉及麦可酚酸与葡萄糖醛酸的酶促结合。该过程通常由UDP-葡萄糖醛酸转移酶(UGT)催化。 反应条件通常包括 UDP-葡萄糖醛酸作为辅助底物和酶 UGT 的存在 .

工业生产方法: 麦可酚酸葡糖醛酸酯的工业生产遵循类似的原理,但规模更大。该过程涉及青霉属真菌的发酵以生产麦可酚酸,然后进行提取和纯化。 然后,纯化的麦可酚酸在生物反应器中使用 UGT 酶进行葡萄糖醛酸化 .

化学反应分析

反应类型: 麦可酚酸葡糖醛酸酯主要发生水解和转酰化反应。 在特定条件下,它也可以参与氧化和还原反应 .

常用试剂和条件:

    水解: 水和酸性或碱性条件。

    转酰化: 胺类或醇类等亲核试剂的存在。

    氧化: 过氧化氢等氧化剂。

    还原: 硼氢化钠等还原剂.

主要产物:

4. 科研应用

麦可酚酸葡糖醛酸酯在科学研究中有多种应用:

科学研究应用

Immunosuppressive Therapy

MPA is widely used in combination with calcineurin inhibitors (CNIs) such as cyclosporin A (CsA) to prevent organ rejection post-transplantation. The use of MPA allows for reduced reliance on CNIs, which can lead to nephrotoxicity and other long-term complications .

Pharmacokinetics Studies

Research has shown that the pharmacokinetics of MPA can be influenced by its glucuronide metabolites. Understanding these interactions helps in tailoring dosing regimens to achieve optimal therapeutic outcomes while minimizing side effects .

Toxicology Studies

Studies have investigated the teratogenic effects of MPA and its metabolites on embryonic development. Research on animal models has provided insights into potential risks associated with MPA exposure during pregnancy, emphasizing the need for caution in reproductive-age patients .

Case Study 1: Kidney Transplant Recipients

In a cohort study involving kidney transplant recipients, patients receiving MPA showed lower rates of acute rejection compared to those on traditional CNIs alone. The study highlighted how MPAG levels correlated with immunosuppressive efficacy, suggesting that monitoring these levels could enhance patient management .

Case Study 2: Drug Interaction Profiles

A detailed analysis of drug interactions involving MPA revealed that co-administration with certain antiviral medications can lead to increased plasma concentrations due to competitive inhibition at OAT transporters. This finding underscores the importance of individualized therapy based on comprehensive pharmacogenomic profiles .

Data Table: Summary of Key Findings

Application AreaKey Findings
Immunosuppressive TherapyReduces acute rejection rates; allows for lower CNI dosages
PharmacokineticsMPAG influences MPA clearance; individualized dosing improves outcomes
ToxicologyPotential teratogenic effects observed in animal models; caution advised for reproductive-age women
Drug InteractionsIncreased plasma levels of co-administered drugs due to OAT inhibition; necessitates careful monitoring

作用机制

麦可酚酸葡糖醛酸酯本身在药理学上是无活性的。它的母体化合物麦可酚酸通过抑制肌苷单磷酸脱氢酶 (IMPDH) 发挥作用,IMPDH 是从头合成鸟嘌呤核苷酸的关键酶。 这种抑制导致淋巴细胞增殖减少,从而抑制免疫反应 .

类似化合物:

独特性: 麦可酚酸葡糖醛酸酯因其在麦可酚酸代谢中的特定作用而独一无二。 与其他葡糖醛酸酯不同,它是由一种专门针对淋巴细胞增殖的化合物形成的,使其成为麦可酚酸药代动力学中的一个关键组成部分 .

生物活性

Mycophenolic acid glucuronide (MPAG) is the primary metabolite of mycophenolic acid (MPA), which is widely used as an immunosuppressive agent in organ transplantation and autoimmune diseases. Understanding the biological activity of MPAG is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with MPA therapy.

Overview of Mycophenolic Acid and Its Metabolites

Mycophenolic acid is primarily metabolized to MPAG, which is pharmacologically inactive, and to a lesser extent, to an acyl glucuronide (AcMPAG), which exhibits significant pharmacological activity. The metabolic pathway of MPA can be summarized as follows:

  • Mycophenolic Acid (MPA) : Active compound.
  • This compound (MPAG) : Major inactive metabolite.
  • Acyl this compound (AcMPAG) : Minor active metabolite.

The area under the concentration-time curve (AUC) ratios for these compounds at steady state are approximately 1:24:0.28 for MPA:MPAG:AcMPAG, respectively .

Pharmacological Implications

The biological activity of MPAG is limited compared to its parent compound, MPA. MPAG does not inhibit inosine monophosphate dehydrogenase (IMPDH), the primary target of MPA, which is crucial for lymphocyte proliferation and antibody formation suppression . However, AcMPAG has been shown to possess similar potency to MPA in inhibiting IMPDH in vitro, indicating that while MPAG itself lacks direct pharmacological effects, its minor metabolite may contribute to some therapeutic outcomes .

Case Studies and Clinical Findings

Several studies have examined the pharmacokinetics of MPAG in clinical settings:

  • Kidney Transplant Recipients :
    • A study involving kidney transplant patients demonstrated that therapeutic drug monitoring of MPA and its metabolites could enhance clinical outcomes by correlating plasma concentrations with immunosuppressive efficacy .
    • The study analyzed 95 children with steroid-dependent nephrotic syndrome treated with mycophenolate mofetil (MMF). Results indicated that higher predose plasma concentrations of MPAG correlated with lower relapse rates in patients .
  • Systemic Lupus Erythematosus :
    • In a cohort of systemic lupus erythematosus patients, it was found that predose plasma concentrations of MPAG were significantly associated with inosine 5'-monophosphate dehydrogenase activity, suggesting that monitoring these levels could inform treatment adjustments .

Interaction with Renal Transporters

Research has highlighted the interaction between MPA and its metabolites with renal organic anion transporters (OATs). Both MPA and MPAG are substrates for OAT1 and OAT3, which play a critical role in the renal excretion of various drugs:

  • Inhibition Studies :
    • MPAG was found to inhibit hOAT3 in a concentration-dependent manner, while MPA showed potent inhibition of both hOAT1 and hOAT3. This suggests potential drug-drug interactions that could affect the clearance of co-administered medications .

Summary Table of Key Findings

Parameter Mycophenolic Acid This compound Acyl this compound
Pharmacological Activity ActiveInactiveActive
Primary Target IMPDHNoneIMPDH
AUC Ratio (Steady State) 1240.28
Renal Transporter Interaction YesYesYes
Clinical Relevance ImmunosuppressionLimitedPotential adverse effects

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFGTSAYQQIUCN-HGIHDBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043388
Record name Mycophenolic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31528-44-6
Record name Mycophenolic acid glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31528-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycophenolic acid glucuronide
Reactant of Route 2
Mycophenolic acid glucuronide
Reactant of Route 3
Reactant of Route 3
Mycophenolic acid glucuronide
Reactant of Route 4
Mycophenolic acid glucuronide
Reactant of Route 5
Mycophenolic acid glucuronide
Reactant of Route 6
Reactant of Route 6
Mycophenolic acid glucuronide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。